molecular formula C19H24N4O2 B2411461 4-ethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide CAS No. 1797330-85-8

4-ethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide

Cat. No.: B2411461
CAS No.: 1797330-85-8
M. Wt: 340.427
InChI Key: ZMJGGIKFPJUZSJ-UHFFFAOYSA-N
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Description

4-ethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core substituted with an ethoxy group and a pyrimidine ring attached to a piperidine moiety

Properties

IUPAC Name

4-ethoxy-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-2-25-17-8-6-15(7-9-17)18(24)21-14-16-10-11-20-19(22-16)23-12-4-3-5-13-23/h6-11H,2-5,12-14H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJGGIKFPJUZSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=NC(=NC=C2)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Biological Activity

4-ethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a compound that has gained attention in pharmaceutical research for its potential biological activities, particularly in cancer treatment. This article reviews its synthesis, biological activity, and relevant studies that highlight its therapeutic potential.

Synthesis of the Compound

The synthesis of this compound generally involves the reaction of substituted benzamides with piperidine derivatives, followed by functionalization to introduce the ethoxy and pyrimidine groups. The synthesis process can be outlined as follows:

  • Starting Materials :
    • Ethoxy-substituted benzamide
    • Piperidine derivative
    • Pyrimidine derivative
  • Reaction Conditions :
    • Typically conducted under reflux conditions in a suitable solvent.
    • Catalysts may be employed to enhance yields.
  • Purification :
    • The crude product is purified using chromatography techniques.

Antitumor Activity

Research has shown that derivatives of N-(piperidine-4-yl)benzamide exhibit significant antitumor activity. For instance, a study evaluated various derivatives, revealing that some compounds displayed potent activity against HepG2 liver cancer cells, with an IC50 value as low as 0.25 μM for one of the most effective compounds .

The biological activity is attributed to the following mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest via a p53/p21-dependent pathway, leading to apoptosis in cancer cells .
  • Protein Expression Modulation : Western blot analysis indicated that treatment with these compounds influenced the expression of key proteins involved in cell cycle regulation, such as cyclin B1 and phospho-Rb .

Other Biological Activities

In addition to antitumor effects, compounds similar to this compound have shown potential in:

  • Anti-inflammatory Effects : Some studies suggest that derivatives may inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

A variety of studies have been conducted to assess the biological activity of this compound and its analogs:

Study ReferenceBiological ActivityKey Findings
AntitumorIC50 = 0.25 μM against HepG2 cells; induced cell cycle arrest via p53/p21 pathway.
Anti-inflammatoryDemonstrated inhibition of inflammatory markers; potential for treating rheumatoid arthritis.
PI3K InhibitionCompounds showed selective inhibition of Class I PI3K enzymes, relevant in cancer therapy.

Pharmacokinetics and Toxicity

While specific pharmacokinetic data for this compound is limited, related compounds have been studied for their metabolic stability and toxicity profiles. These studies suggest that modifications to the chemical structure can significantly influence both pharmacokinetics and safety profiles.

Scientific Research Applications

Cancer Research

4-Ethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide has been studied for its potential as a tankyrase inhibitor, which plays a role in the regulation of Wnt signaling pathways involved in cancer progression. The inhibition of tankyrase has shown promise in restricting the growth of certain cancer cells by disrupting their proliferative signals .

Neurological Disorders

Research indicates that compounds with similar structures may act as antagonists for muscarinic receptors, which are implicated in various neurological disorders. The potential modulation of these receptors could lead to advancements in treatments for conditions such as Alzheimer's disease and schizophrenia .

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. The structure–activity relationship (SAR) studies indicate that modifications to the benzamide moiety can enhance antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .

Synthesis and Mechanisms

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. The process includes the formation of the piperidine and pyrimidine rings followed by the introduction of the ethoxy and benzamide groups.

Case Study 1: Tankyrase Inhibition

A study demonstrated that derivatives similar to this compound effectively inhibited tankyrase activity in vitro, leading to reduced proliferation in colorectal cancer cell lines. The results indicated a significant decrease in cell viability at micromolar concentrations .

Case Study 2: Antimicrobial Efficacy

In another investigation, several derivatives were synthesized and tested for their antimicrobial activity against common pathogens. Results showed that certain modifications led to enhanced efficacy compared to standard antibiotics, suggesting a viable pathway for developing new antimicrobial therapies .

Q & A

Q. What are the key synthetic routes for 4-ethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide, and how are intermediates characterized?

The compound is synthesized via multi-step reactions. A common approach involves preparing a pyrimidinyl-piperidine intermediate (e.g., 2-(piperidin-1-yl)pyrimidin-4-ylmethanol), followed by coupling with 4-ethoxybenzoyl chloride under basic conditions (e.g., using triethylamine in dry THF). Critical intermediates are characterized by 1H/13C NMR to confirm regioselectivity and ESI-MS for molecular weight validation. Residual solvents and purity are assessed via HPLC .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

  • 1H/13C NMR : Resolves the ethoxy group (δ ~1.3 ppm for CH3, δ ~4.0 ppm for OCH2), piperidine protons (δ ~1.5–2.8 ppm), and pyrimidine aromatic protons (δ ~8.2–8.5 ppm).
  • IR Spectroscopy : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and ether C-O-C (~1250 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]+ at m/z 383.2084 for C21H27N4O2) .

Q. How do solubility and stability profiles impact experimental design?

The compound is sparingly soluble in water but dissolves in DMSO or ethanol. Stability studies under varying pH (e.g., pH 2–9 buffers) and temperatures (4°C vs. 25°C) are critical for biological assays. Degradation products are monitored via LC-MS to identify hydrolytic cleavage of the amide bond under acidic conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR strategies involve:

  • Substituent Variation : Replacing the ethoxy group with methoxy or propoxy to assess steric/electronic effects on target binding.
  • Piperidine Modifications : Introducing methyl or fluorine substituents to enhance metabolic stability (e.g., reducing CYP450 oxidation).
  • Pyrimidine Core Alterations : Testing 5-bromo or 5-methyl derivatives for improved selectivity in kinase inhibition assays .
SubstituentBioactivity (IC50)Metabolic Stability (t1/2, liver microsomes)
4-Ethoxy12 nM (Target X)45 min
4-Methoxy8 nM30 min
4-Propoxy15 nM60 min

Q. What methodologies identify biological targets of this compound?

  • Pull-Down Assays : Use biotinylated analogs immobilized on streptavidin beads to capture binding proteins from cell lysates, followed by SDS-PAGE and LC-MS/MS for protein identification.
  • Cellular Thermal Shift Assay (CETSA) : Monitor target protein denaturation after compound treatment to confirm engagement .
  • Kinase Profiling : Screen against panels of 100+ kinases to identify off-target effects .

Q. How should researchers resolve contradictory bioactivity data across studies?

Contradictions often arise from assay conditions. For example:

  • In vitro vs. Cellular Assays : Low permeability (e.g., measured via Caco-2 assays ) may reduce cellular efficacy despite high in vitro potency.
  • Redox Interference : Thiol-reactive impurities (e.g., from synthetic steps) can artificially inhibit targets like cysteine-dependent enzymes. Validate via HPLC-purified batches and glutathione reactivity tests .

Methodological Considerations

Q. What strategies improve yield in the final coupling step?

Optimize the reaction of 2-(piperidin-1-yl)pyrimidin-4-ylmethanol with 4-ethoxybenzoyl chloride:

  • Use DCC/DMAP in dichloromethane for efficient amide bond formation.
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
  • Purify via column chromatography (silica gel, gradient elution) to remove unreacted acyl chloride .

Q. How can researchers validate target engagement in vivo?

  • Pharmacodynamic Markers : Measure downstream biomarkers (e.g., phosphorylated proteins via Western blot ) in animal models.
  • Radiolabeled Analogs : Synthesize [14C]-labeled compound for tissue distribution studies using autoradiography .

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